molecular formula C9H10FIO B14760524 1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol

1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol

Cat. No.: B14760524
M. Wt: 280.08 g/mol
InChI Key: BCQLLHHRRMBONW-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol is an organic compound characterized by the presence of a fluoro, iodo, and methyl group attached to a benzene ring, along with an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the halogenation of 3-methylphenol to introduce the fluoro and iodo substituents, followed by the reduction of the resulting compound to form the ethanol moiety. The reaction conditions typically involve the use of halogenating agents such as iodine and fluorine sources, along with reducing agents like lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions followed by purification steps such as distillation or recrystallization to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen substituents or to convert the ethanol group to an alkane.

    Substitution: The fluoro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 1-(2-Fluoro-5-iodo-3-methylphenyl)acetaldehyde or 1-(2-Fluoro-5-iodo-3-methylphenyl)acetic acid.

    Reduction: Formation of 1-(2-Fluoro-5-iodo-3-methylphenyl)ethane.

    Substitution: Formation of 1-(2-Azido-5-iodo-3-methylphenyl)ethanol or 1-(2-Cyano-5-iodo-3-methylphenyl)ethanol.

Scientific Research Applications

1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluoro and iodo groups can enhance the compound’s binding affinity and specificity for certain biological targets. The ethanol moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

1-(2-Fluoro-5-iodo-3-methylphenyl)ethanol can be compared with other similar compounds, such as:

    1-(2-Fluoro-3-iodo-5-methylphenyl)ethanol: Differing in the position of the fluoro and iodo groups.

    1-(2-Fluoro-5-iodo-4-methylphenyl)ethanol: Differing in the position of the methyl group.

    1-(2-Fluoro-5-iodo-3-methylphenyl)propanol: Differing in the length of the carbon chain attached to the benzene ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10FIO

Molecular Weight

280.08 g/mol

IUPAC Name

1-(2-fluoro-5-iodo-3-methylphenyl)ethanol

InChI

InChI=1S/C9H10FIO/c1-5-3-7(11)4-8(6(2)12)9(5)10/h3-4,6,12H,1-2H3

InChI Key

BCQLLHHRRMBONW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)C(C)O)I

Origin of Product

United States

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